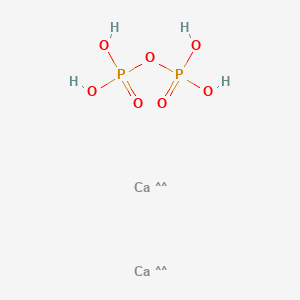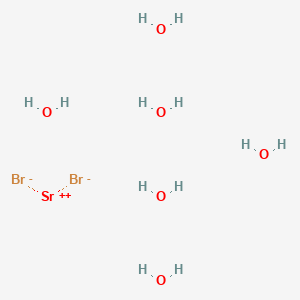
Calcium pyrophosphate, >=99.9% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium pyrophosphate, also known as calcium diphosphate, is a chemical compound with the formula Ca₂P₂O₇. It is an insoluble calcium salt containing the pyrophosphate anion. This compound exists in several forms, including an anhydrous form, a dihydrate (Ca₂P₂O₇·2H₂O), and a tetrahydrate (Ca₂P₂O₇·4H₂O). Calcium pyrophosphate is known for its role in calcium pyrophosphate deposition disease (CPPD), commonly referred to as pseudogout, where crystals deposit in cartilage and cause joint pain .
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under carefully controlled pH and temperature conditions: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Calcium pyrophosphate can be industrially produced through the thermal conversion of brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Oxidation and Reduction: Calcium pyrophosphate does not typically undergo oxidation or reduction reactions due to its stable phosphate structure.
Substitution: It can participate in substitution reactions where the pyrophosphate anion can be replaced by other anions under specific conditions.
Common Reagents and Conditions:
Acids: Calcium pyrophosphate is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃), which can be used to dissolve the compound for further reactions.
Major Products Formed:
From Reaction with Acids: The reaction with hydrochloric acid produces calcium chloride and pyrophosphoric acid.
From Thermal Decomposition: Heating dicalcium phosphate produces anhydrous calcium pyrophosphate and water.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which calcium pyrophosphate exerts its effects, particularly in CPPD, involves the deposition of crystals in cartilage. These crystals can induce an inflammatory response, leading to joint pain and swelling. The acute inflammatory response is triggered by the interaction of neutrophils with the crystals, leading to phagocytosis and the release of lysosomal enzymes .
Vergleich Mit ähnlichen Verbindungen
Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.
Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.
Uniqueness of Calcium Pyrophosphate: Calcium pyrophosphate is unique due to its role in CPPD and its specific crystal structure, which differs from other calcium phosphate compounds. Its insolubility in water and reactivity with acids also distinguish it from similar compounds .
Eigenschaften
Molekularformel |
Ca2H4O7P2 |
|---|---|
Molekulargewicht |
258.13 g/mol |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
DPAQUJBIWSGYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Ca].[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)





![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)

